Cas no 56363-81-6 (1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one)

56363-81-6 structure
Nome do Produto:1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethanone, 1-(5-hydroxybenzo[b]thien-2-yl)-
- 1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one
-
- MDL: MFCD24717135
- Inchi: 1S/C10H8O2S/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3
- Chave InChI: JUQUOEZMUSCAFN-UHFFFAOYSA-N
- SMILES: C(=O)(C1SC2=CC=C(O)C=C2C=1)C
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205210-0.05g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 0.05g |
$363.0 | 2023-09-16 | |
Enamine | EN300-205210-10.0g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 10.0g |
$6702.0 | 2023-07-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040257-1g |
1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 95% | 1g |
¥7245.0 | 2023-09-02 | |
Enamine | EN300-205210-1.0g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 1.0g |
$1558.0 | 2023-07-07 | |
Enamine | EN300-205210-2.5g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 2.5g |
$3055.0 | 2023-09-16 | |
Ambeed | A1068221-1g |
1-(5-Hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 95% | 1g |
$1056.0 | 2023-03-11 | |
1PlusChem | 1P01BA07-250mg |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 250mg |
$1016.00 | 2023-12-16 | |
Enamine | EN300-205210-1g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 1g |
$1558.0 | 2023-09-16 | |
1PlusChem | 1P01BA07-5g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 5g |
$5648.00 | 2023-12-16 | |
Enamine | EN300-205210-0.1g |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one |
56363-81-6 | 90% | 0.1g |
$541.0 | 2023-09-16 |
1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one Literatura Relacionada
-
1. Book reviews
-
2. Back matter
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
56363-81-6 (1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one) Produtos relacionados
- 1188071-71-7(5-(2-Fluoro-5-nitrophenyl)-1,2-oxazole-3-carboxylic acid)
- 88976-13-0([3,4'-Bipyridin]-6-amine, 2-methyl-)
- 1597064-75-9(5-(2-Methylpropyl)pyridine-3-carbaldehyde)
- 25696-60-0(Ethanesulfonic acid,2-[[(3a,5b,6b,7b)-3,6,7-trihydroxy-24-oxocholan-24-yl]amino]-)
- 1003711-92-9(4-iodo-3-nitropyridine)
- 1314714-39-0(1-(2-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid)
- 889584-30-9(2-(2,6-Dimethylmorpholin-4-yl)acetamide)
- 2679829-19-5((2R)-3-(2-bromophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1526892-87-4(4-chloro-2-{hydroxy(methyl)aminomethyl}phenol)
- 2648956-09-4(2-Bromo-4-chloro-5-methoxybenzene-1-sulfonyl fluoride)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:56363-81-6)1-(5-hydroxy-1-benzothiophen-2-yl)ethan-1-one

Pureza:99%
Quantidade:1g
Preço ($):950.0